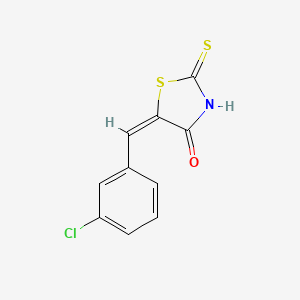
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyclopentane ring substituted with a 3,5-difluorophenoxy group and an amine group, forming a hydrochloride salt.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride typically involves the following steps:
Formation of the cyclopentane ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the 3,5-difluorophenoxy group: This step often involves nucleophilic substitution reactions where a difluorophenol derivative reacts with a suitable leaving group on the cyclopentane ring.
Formation of the hydrochloride salt: The final step involves the reaction of the amine with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing optimized reaction conditions and catalysts to enhance yield and purity. The use of continuous flow reactors and automated systems can further streamline the production process.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride can undergo various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The difluorophenoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield imines, while reduction can produce secondary or tertiary amines.
Wissenschaftliche Forschungsanwendungen
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the synthesis of agrochemicals or other industrial chemicals.
Wirkmechanismus
The mechanism of action of (1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The difluorophenoxy group can enhance binding affinity through hydrophobic interactions, while the amine group can participate in hydrogen bonding or ionic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine: The non-hydrochloride form of the compound.
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine acetate: An acetate salt form.
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine sulfate: A sulfate salt form.
Uniqueness
The hydrochloride form of (1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine is unique due to its enhanced solubility in water, which can be advantageous for certain applications, particularly in biological and medicinal research.
Eigenschaften
IUPAC Name |
(1S,2R)-2-(3,5-difluorophenoxy)cyclopentan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2NO.ClH/c12-7-4-8(13)6-9(5-7)15-11-3-1-2-10(11)14;/h4-6,10-11H,1-3,14H2;1H/t10-,11+;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDFRYGKBOALYAW-VZXYPILPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C(C1)OC2=CC(=CC(=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H](C1)OC2=CC(=CC(=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![1-(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)-2-(phenylsulfonyl)ethanone](/img/structure/B2461728.png)





![N-methyl-N-[(1-{2-[2-(prop-2-en-1-yl)phenoxy]ethyl}-1H-1,3-benzodiazol-2-yl)methyl]acetamide](/img/structure/B2461736.png)

![N-[1-(1-benzothiophen-3-yl)propan-2-yl]-2-phenoxypropanamide](/img/structure/B2461740.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(4-cyanophenyl)propanamide](/img/structure/B2461745.png)


![5-Fluoro-2-[(4-methoxybut-2-yn-1-yl)oxy]benzaldehyde](/img/structure/B2461748.png)

